Cas no 1804735-37-2 (Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate)
Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C10H9F3INO3/c1-3-17-9(16)6-5(2)4-15-8(14)7(6)18-10(11,12)13/h4H,3H2,1-2H3
- InChI Key: OGSOOIIPHPIXSK-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(=O)OCC)=C(C=N1)C)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 301
- XLogP3: 3.3
- Topological Polar Surface Area: 48.4
Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090887-1g |
Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate |
1804735-37-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate
Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804735-37-2): A Versatile Building Block in Modern Pharmaceutical Synthesis
Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804735-37-2) is a highly valuable intermediate in the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, comprising an iodine substituent, a methyl group, and a trifluoromethoxy group on a pyridine core, make it a versatile scaffold for further functionalization. This compound has garnered significant attention due to its utility in constructing complex heterocyclic molecules, which are prevalent in modern drug discovery.
The presence of the iodo group at the 2-position of the pyridine ring is particularly noteworthy, as it serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstone techniques in synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions. The trifluoromethoxy group, on the other hand, introduces both electronic and steric effects that can modulate the reactivity and properties of the resulting compounds. This makes Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate an indispensable tool for medicinal chemists seeking to optimize drug candidates.
In recent years, there has been a surge in the use of trifluoromethyl groups in pharmaceuticals due to their ability to enhance metabolic stability, lipophilicity, and binding affinity. The incorporation of such groups often leads to improved pharmacokinetic profiles and greater therapeutic efficacy. The Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate molecule exemplifies this trend by providing a ready-made platform for accessing trifluoromethylated pyridines, which are increasingly recognized as pharmacologically relevant entities.
One of the most compelling applications of Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging palladium-catalyzed cross-coupling reactions, researchers can introduce various aryl or heteroaryl groups onto the pyridine core, thereby tailoring the binding properties of the resulting inhibitors. For instance, studies have demonstrated that arylated derivatives of this compound exhibit potent inhibitory activity against specific kinases, making them promising candidates for further development.
The methyl group at the 5-position of the pyridine ring also contributes to the compound's versatility. It can serve as a point of attachment for other functional groups or be modified through various chemical transformations. This flexibility allows chemists to explore diverse structural motifs and optimize lead compounds for specific biological targets. Moreover, the ester functionality at the 4-position provides another handle for further derivatization, enabling the synthesis of amides or other carboxylic acid derivatives through hydrolysis or transesterification reactions.
Recent advances in flow chemistry have further expanded the utility of Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate. Flow reactors offer precise control over reaction conditions, including temperature, pressure, and solvent selection, which can enhance yield and purity while minimizing waste. In one notable study, researchers utilized flow chemistry to perform sequential cross-coupling reactions on this compound, demonstrating its compatibility with continuous-flow processes. This approach not only improves efficiency but also aligns with green chemistry principles by reducing solvent consumption and hazardous waste generation.
The growing interest in machine learning-assisted drug discovery has also highlighted the importance of high-quality molecular building blocks like Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate. Computational models rely on accurate structural data to predict biological activity and optimize molecular properties. By providing well-characterized intermediates such as this one, researchers can accelerate virtual screening efforts and identify promising candidates more rapidly. Furthermore, the compound's well-documented synthetic routes and reactivity patterns make it an ideal candidate for generating large datasets for machine learning algorithms.
In conclusion, Ethyl 2-iodo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804735-37-2) represents a cornerstone molecule in modern pharmaceutical synthesis. Its unique structural features and reactivity make it a valuable tool for constructing complex heterocyclic scaffolds, particularly those containing trifluoromethyl groups. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further. By leveraging cutting-edge synthetic techniques and computational tools, scientists can harness its potential to develop innovative therapeutics that address unmet medical needs.
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